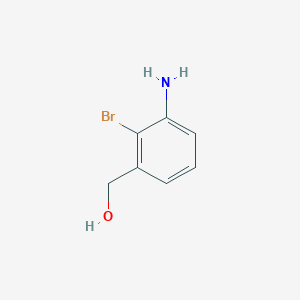
2,3-Dimethyl-1,4-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1,4-butanediol is an organic compound with the molecular formula C6H14O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its role in various chemical reactions and its applications in different fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,4-butanediol can be synthesized through several methods. One common method involves the hydrogenation of dimethyl maleate using a catalyst. This process typically requires specific conditions such as high pressure and temperature to achieve optimal yields . Another method involves the esterification of succinic acid with methanol, followed by hydrogenation to produce the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance efficiency and yield. For example, catalysts such as Cu@C/ZnO have been used to improve the hydrogenation process, resulting in high yields and superior reusability .
化学反応の分析
Types of Reactions
2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
科学的研究の応用
2,3-Dimethyl-1,4-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-1,4-butanediol involves its interaction with various molecular targets and pathways. For example, in the pinacol coupling reaction, it forms a vicinal diol through the reduction of carbonyl groups by a reducing agent such as magnesium . This reaction proceeds via the formation of a ketyl radical anion, which then couples to form the diol.
類似化合物との比較
Similar Compounds
Pinacol (2,3-Dimethyl-2,3-butanediol): This compound is structurally similar and undergoes similar chemical reactions.
1,4-Butanediol: Another diol with different substitution patterns and reactivity.
Uniqueness
2,3-Dimethyl-1,4-butanediol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C6H14O2 |
|---|---|
分子量 |
118.17 g/mol |
IUPAC名 |
2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
SKQUTIPQJKQFRA-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)

![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)





![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)


![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)

